5-Fluoro-2-methyl-3-nitropyridine

Description

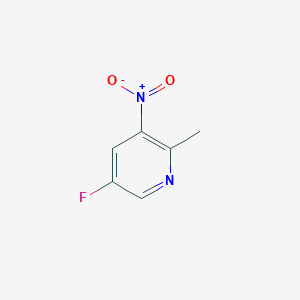

5-Fluoro-2-methyl-3-nitropyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a fluorine atom at position 5, a methyl group at position 2, and a nitro group at position 3. Its molecular formula is C₆H₅FN₂O₂, with a molecular weight of 170.12 g/mol. The compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of antiviral and anticancer agents, due to the electron-withdrawing effects of the nitro and fluorine groups, which modulate reactivity and bioavailability .

Propriétés

IUPAC Name |

5-fluoro-2-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYWLHUMRSTCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-3-nitropyridine typically involves the fluorination of 2-methyl-3-nitropyridine. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . Another approach involves the use of complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) to achieve fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-2-methyl-3-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines.

Reduction: Formation of 5-fluoro-2-methyl-3-aminopyridine.

Oxidation: Formation of 5-fluoro-2-carboxy-3-nitropyridine.

Applications De Recherche Scientifique

5-Fluoro-2-methyl-3-nitropyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-methyl-3-nitropyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural Isomers and Derivatives

The compound’s properties are influenced by substituent positions and functional groups. Below is a comparative analysis with analogs:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Electron Effects: The nitro group (-NO₂) is strongly electron-withdrawing, deactivating the pyridine ring toward electrophilic substitution. Fluorine (-F), being electronegative, further withdraws electrons via inductive effects, while the methyl (-CH₃) group donates weakly via hyperconjugation .

- Solubility: The methyl group in this compound improves lipophilicity compared to hydroxy or amino analogs, making it more soluble in organic solvents .

- Stability: Nitro-substituted pyridines are generally stable under acidic conditions but may undergo reduction to amines (e.g., -NO₂ → -NH₂) in the presence of catalysts like Pd/C .

Spectral Characterization

Infrared (IR) and Raman spectroscopy data highlight functional group fingerprints:

Activité Biologique

5-Fluoro-2-methyl-3-nitropyridine (FMNP) is a fluorinated pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C6H5FN2O2

- Molecular Weight : 158.11 g/mol

The presence of both a fluorine atom and a nitro group on the pyridine ring contributes to its unique chemical properties, influencing its reactivity and biological interactions.

The mode of action for FMNP is primarily linked to its interaction with various biochemical pathways. Fluoropyridines, including FMNP, are known for their reduced basicity and unique reactivity due to electron-withdrawing substituents. This affects their ability to participate in nucleophilic substitutions and other reactions, leading to the formation of biologically active derivatives.

Biochemical Pathways

- Enzyme Inhibition : FMNP has shown potential as an inhibitor for various enzymes, which may be relevant in drug development.

- Receptor Binding : Its structural characteristics allow it to interact with specific receptors, potentially influencing neurotransmitter systems.

Antitumor Activity

Recent studies have indicated that FMNP exhibits significant antitumor activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 6.6 ± 0.6 | |

| HepG2 (Liver Cancer) | 0.56 ± 0.01 | |

| CaSki (Cervical) | 7.5 ± 0.5 |

These results suggest that FMNP could be a promising candidate for further development in cancer therapeutics.

Neurological Effects

FMNP's interaction with serotonin receptors has been explored, indicating potential applications in treating mood disorders and anxiety. The compound's affinity for various serotonin receptor subtypes suggests it may modulate neurotransmission effectively.

Case Studies

- Study on Anticancer Properties : A study assessed the cytotoxic effects of FMNP on HepG2 cells, revealing that it induced apoptosis more effectively than standard chemotherapeutics like Doxorubicin, with an IC50 value significantly lower than that of Etoposide .

- Receptor Binding Studies : Research demonstrated that FMNP exhibited high binding affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A, suggesting its potential role as an antidepressant or anxiolytic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.